![molecular formula C8H8N4O2 B2449772 Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1864014-92-5](/img/structure/B2449772.png)
Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
“Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are known for their wide range of pharmacological activities such as antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
Triazolo-pyrimidines can be synthesized through a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The Dimroth rearrangement is one of the chemical reactions that can be involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be analyzed using IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .Scientific Research Applications
Catalyst-Free Synthesis
The compound is used in the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions . This method involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Anticancer Applications
The compound has been found to have significant anticancer properties . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized, and they showed potent antiproliferative activities against various human cancer cell lines .
Anti-Inflammatory Activity
The compound has been used in the development of derivatives with anti-inflammatory activity . Studies have shown that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to certain compounds could provide an unexpected improvement in their anti-inflammatory activity .
Antimicrobial Activity
The compound is known to have antimicrobial properties . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antimicrobial activity .
Antioxidant Activity
The compound also exhibits antioxidant activity . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antioxidant activity .
Antiviral Activity
The compound has been found to have antiviral properties . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antiviral activity .
Neuroprotection
The compound has been studied for its neuroprotective effects . Research has been conducted to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
Applications in Material Sciences
The compound has various applications in the material sciences fields . The synthesis of heterocyclic compounds, including [1,2,4]triazolo[1,5-a]pyrimidine, holds enormous applications in medicinal and pharmaceutical chemistry .
properties
IUPAC Name |
ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCMCXMNXAYXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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